molecular formula C13H12ClN5S B2882829 6-{2-chloro-4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}-9-methyl-9H-purine CAS No. 2379993-64-1

6-{2-chloro-4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}-9-methyl-9H-purine

Cat. No.: B2882829
CAS No.: 2379993-64-1
M. Wt: 305.78
InChI Key: XIQMESVZBPFSBU-UHFFFAOYSA-N
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Description

6-{2-chloro-4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}-9-methyl-9H-purine is a heterocyclic compound that combines elements of pyridine, thieno, and purine structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-{2-chloro-4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}-9-methyl-9H-purine typically involves multi-step reactions starting from readily available precursors. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex heterocyclic compounds.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic routes for scalability and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

6-{2-chloro-4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}-9-methyl-9H-purine can undergo various types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate and chromium trioxide.

    Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction might yield alcohols or alkanes.

Scientific Research Applications

6-{2-chloro-4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}-9-methyl-9H-purine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 6-{2-chloro-4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}-9-methyl-9H-purine involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to its observed effects. The exact molecular targets and pathways involved would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-{2-chloro-4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}-9-methyl-9H-purine is unique due to its combination of pyridine, thieno, and purine structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-chloro-5-(9-methylpurin-6-yl)-6,7-dihydro-4H-thieno[3,2-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClN5S/c1-18-7-17-11-12(18)15-6-16-13(11)19-3-2-9-8(5-19)4-10(14)20-9/h4,6-7H,2-3,5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIQMESVZBPFSBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C1N=CN=C2N3CCC4=C(C3)C=C(S4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClN5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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